O-Desmethyl-N-deschlorobenzoyl Indomethacin

概述

描述

O-Desmethyl-N-deschlorobenzoyl Indomethacin is a metabolite of the non-steroidal anti-inflammatory drug (NSAID) and cyclooxygenase (COX) inhibitor indomethacin. It is formed from indomethacin in isolated rabbit hepatocytes. This compound has been studied for its effects on various biological systems, including its ability to decrease the viability of HL-60 leukemia cells when cultured with glucose oxidase .

作用机制

O-去甲基-N-去氯苯甲酰吲哚美辛的作用机制涉及它与环氧合酶 (COX) 酶的相互作用。通过抑制这些酶,该化合物减少了前列腺素的合成,前列腺素是炎症的介质。这种抑制导致炎症和疼痛减少。 此外,研究了该化合物对细胞活力和酶活性的影响,以了解其更广泛的生物学影响 .

生化分析

Biochemical Properties

Indole derivatives possess various biological activities . They interact with multiple receptors, which is helpful in developing new useful derivatives . (5-Hydroxy-2-methyl-1h-indol-3-yl)acetic acid, as an indole derivative, is expected to have similar interactions.

Cellular Effects

Given the broad-spectrum biological activities of indole derivatives , it can be inferred that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Indole derivatives are known to interact with various enzymes and cofactors .

Transport and Distribution

Indole derivatives are known to interact with various transporters and binding proteins .

Subcellular Localization

The subcellular localization of (5-Hydroxy-2-methyl-1h-indol-3-yl)acetic acid and any effects on its activity or function are yet to be fully investigated. Indole derivatives are known to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

准备方法

合成路线和反应条件

O-去甲基-N-去氯苯甲酰吲哚美辛是通过一系列代谢反应从吲哚美辛合成的。主要的合成路线涉及吲哚美辛的 O-去甲基化和 N-脱酰基化。 这些反应通常在分离的兔肝细胞中进行,其中酶系统促进转化 .

工业生产方法

化学反应分析

反应类型

O-去甲基-N-去氯苯甲酰吲哚美辛经历了几种类型的化学反应,包括:

氧化: 该反应涉及添加氧或去除氢,通常由氧化剂促进。

还原: 氧化的反面,该反应涉及添加氢或去除氧。

取代: 该反应涉及用另一个原子或原子团替换一个原子或原子团。

常用试剂和条件

这些反应中常用的试剂包括用于氧化反应的葡萄糖氧化酶和用于还原反应的各种还原剂。 这些反应的条件通常涉及受控温度和 pH 值,以确保所需的结果 .

形成的主要产物

这些反应形成的主要产物包括吲哚美辛的各种代谢产物,例如 O-去甲基-吲哚美辛和 N-去氯苯甲酰-吲哚美辛。 这些代谢产物通常因其生物活性及其潜在的治疗应用而被研究 .

科学研究应用

O-去甲基-N-去氯苯甲酰吲哚美辛有几个科学研究应用,包括:

相似化合物的比较

类似化合物

O-去甲基-吲哚美辛: 吲哚美辛的另一种代谢产物,通过 O-去甲基化形成。

N-去氯苯甲酰-吲哚美辛: 通过吲哚美辛的 N-脱酰基化形成。

O-去甲基-N-去氯苯甲酰-吲哚美辛: 通过 O-去甲基化和 N-脱酰基化形成.

独特性

O-去甲基-N-去氯苯甲酰吲哚美辛的独特之处在于它对母体化合物吲哚美辛的双重修饰 (O-去甲基化和 N-脱酰基化)。 这种双重修饰导致与单个代谢产物相比,具有独特的生物活性及其潜在的治疗应用 .

生物活性

O-Desmethyl-N-deschlorobenzoyl indomethacin (DMBI) is a significant metabolite of the non-steroidal anti-inflammatory drug (NSAID) indomethacin. Understanding its biological activity is crucial for assessing its potential therapeutic effects and safety profile. This article explores the biological activity of DMBI, including its mechanism of action, effects on various cell lines, and comparative studies with other compounds.

Overview of Indomethacin and Its Metabolites

Indomethacin is widely recognized for its anti-inflammatory, analgesic, and antipyretic properties. It primarily functions by inhibiting cyclooxygenase (COX) enzymes, leading to decreased synthesis of prostaglandins, which are mediators of inflammation and pain . The metabolism of indomethacin in the liver produces several metabolites, including:

- O-desmethyl-indomethacin (DMI)

- O-deschlorobenzoyl-indomethacin (DBI)

- This compound (DMBI)

Notably, most of these metabolites, including DMBI, are considered pharmacologically inactive .

DMBI's biological activity is primarily linked to its influence on cellular processes rather than direct inhibition of COX enzymes. Research indicates that DMBI can affect various signaling pathways involved in cell proliferation and apoptosis:

- Inhibition of Cell Proliferation : DMBI has been shown to decrease the viability of HL-60 leukemia cells at concentrations around 600 µM when cultured with glucose oxidase .

- Induction of Apoptosis : The compound may promote apoptosis through mechanisms involving the activation of dsRNA-dependent protein kinase PKR, leading to phosphorylation of eIF2α and subsequent inhibition of protein synthesis in carcinoma cells .

Comparative Biological Activity

The following table summarizes the biological activities observed for DMBI compared to indomethacin and other related compounds:

| Compound | Cell Line/Model | Concentration | Biological Effect |

|---|---|---|---|

| This compound (DMBI) | HL-60 leukemia cells | 600 µM | Decreased cell viability |

| Indomethacin | Human colon carcinoma (HT29) | 400–1000 μM | Induction of apoptosis and inhibition of protein synthesis |

| Indomethacin | Melanoma cells (A375) | 1–300 μM | Promotion of TRIAL-induced cell death |

| Indomethacin | Cervical adenocarcinoma (HeLa) | 1–10 μM | Inhibition of cancer cell migration |

Case Studies

Several studies have highlighted the potential effects of indomethacin and its metabolites on cancer treatment:

- Desmoid Tumors : A study by Wadell et al. reported that indomethacin significantly reduced tumor size in patients with desmoid tumors, suggesting a complex interaction with immune responses and tumor cell proliferation .

- Lung Carcinoma : Eli et al. demonstrated that low doses of indomethacin effectively reduced lung carcinoma cell viability in vitro and inhibited growth in vivo models, even after primary tumor removal .

属性

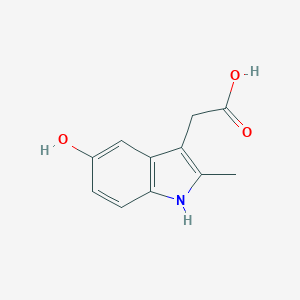

IUPAC Name |

2-(5-hydroxy-2-methyl-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-6-8(5-11(14)15)9-4-7(13)2-3-10(9)12-6/h2-4,12-13H,5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDADMESSMPJUJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00461930 | |

| Record name | (5-Hydroxy-2-methyl-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50995-53-4 | |

| Record name | 5-Hydroxy-2-methyl-1H-indole-3-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50995-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(5-Hydroxy-2-methyl-1H-indol-3-yl)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050995534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5-Hydroxy-2-methyl-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-HYDROXY-2-METHYL-1H-INDOL-3-YL)ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYW56F3GVS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes the substituted (5-Hydroxy-2-methyl-1H-indol-3-yl)acetic acid derivatives described in the research potentially useful as antiviral agents?

A1: The research highlights the potential of novel substituted (5-Hydroxy-2-methyl-1H-indol-3-yl)acetic acids and their pharmaceutically acceptable salts and/or hydrates as antiviral agents. These compounds exhibit promising antiviral activity, particularly against influenza viruses and the hepatitis C virus (HCV) []. While the exact mechanism of action isn't detailed in this study, the diverse range of substitutions (R1, R2, R3, R4, and R5) allows for fine-tuning the structure to potentially target specific viral proteins or pathways. This approach holds promise for developing effective antiviral therapies.

Q2: Can you elaborate on the structural aspects of these compounds and how they might contribute to their antiviral activity?

A2: The research focuses on a core structure of (5-Hydroxy-2-methyl-1H-indol-3-yl)acetic acid, systematically modified with various substituents (R1-R5) at specific positions []. This systematic modification allows researchers to investigate structure-activity relationships (SAR), which is crucial in drug discovery. By analyzing how different substituents influence antiviral activity, researchers can pinpoint the structural features that are essential for the desired effect. This information guides the development of more potent and selective antiviral agents based on this core structure.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。